1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O2S/c1-16-5-7-18(8-6-16)28-22(34)30-23-29-19(15-35-23)14-21(33)32-11-9-31(10-12-32)20-4-2-3-17(13-20)24(25,26)27/h2-8,13,15H,9-12,14H2,1H3,(H2,28,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLOKNMPTINUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Urea Formation: The final step involves the formation of the urea linkage, typically achieved by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thiazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Compounds:
- Target Compound : 1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)thiazol-2-yl]urea
- Compound : 1-(4-chlorophenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)thiazol-2-yl]urea (CAS 923192-52-3)
- Compound 11e : 1-(3-(trifluoromethyl)phenyl)-3-[4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl]urea
Analysis :
- Electron Effects : The 4-methylphenyl group (electron-donating) in the target compound may enhance solubility compared to the 4-chlorophenyl (electron-withdrawing) in ’s analog. However, chloro substituents often improve metabolic stability .
Piperazine and Thiazole Modifications
Key Compounds:
- Compound SI98 : Features a pyrazole ring instead of thiazole, altering steric and electronic profiles.
Analysis :
- The chromene extension in 3b () introduces fluorescence properties, making it suitable for imaging applications, whereas the target compound’s simpler structure prioritizes target binding .
Biological Activity
The compound 1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Urea moiety : Imparts significant biological activity.
- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Piperazine group : Often associated with CNS activity and antipsychotic effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Anticancer Activity
Recent studies indicate that derivatives of thiazole, including the compound , exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and A431 (skin cancer) cells. The mechanism of action is often attributed to the inhibition of critical pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases. The presence of the thiazole ring is critical for this activity, as shown in SAR studies where modifications to this moiety altered potency.
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against resistant strains due to the trifluoromethyl substitution, which enhances binding affinity to bacterial targets.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the thiazole and piperazine rings significantly influence biological activity. For instance:
- Substitution on the piperazine nitrogen enhances CNS penetration.
- The trifluoromethyl group increases metabolic stability and bioavailability.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives, including our target compound, on cancer cell lines. Results indicated a strong correlation between structural modifications and increased cytotoxicity, with certain derivatives outperforming established chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of thiazole-containing compounds, demonstrating that they effectively reduced inflammation markers in vitro. This study highlighted the potential for these compounds in treating chronic inflammatory diseases .
Q & A
Q. What are the standard synthetic methodologies for preparing this compound?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperazine-thiazole intermediate via nucleophilic substitution between 2-chloroethyl thiazole derivatives and 4-[3-(trifluoromethyl)phenyl]piperazine.
- Step 2: Coupling the intermediate with 1-(4-methylphenyl)urea using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key Considerations:
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Optimize stoichiometry to avoid side products like bis-urea derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy: Confirm urea C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm), piperazine methylene (δ 2.5–3.5 ppm), and urea NH (δ 9.5–10.5 ppm, broad singlet).
- ¹³C NMR: Detect carbonyl carbons (urea C=O: ~155 ppm; thiazole C=O: ~170 ppm) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of trifluoromethylphenyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NH proton splitting in NMR)?
Answer:
- Potential Causes:
- Tautomerism: Urea-thiazole tautomeric equilibria may lead to multiple NH signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic exchange .
- Solvent Effects: Polar solvents (DMSO-d6) stabilize NH protons, while CDCl3 may cause broadening. Compare spectra across solvents .
- Validation: Perform 2D NMR (HSQC, HMBC) to assign protons and carbons unambiguously .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperazine-thiazole-urea derivatives?
Answer:
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalytic Systems: Replace DCC with polymer-supported carbodiimides to simplify purification and reduce waste .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >80% .
- Solvent Screening: Test green solvents (e.g., cyclopentyl methyl ether) to improve solubility and minimize side reactions .
Q. What computational approaches predict binding affinity to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to dock the compound into receptor structures (e.g., 5-HT₂A or D₂R PDB entries). Focus on hydrogen-bond interactions with urea and piperazine moieties .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How should researchers address stability issues during storage?
Answer:
- Degradation Pathways: Hydrolysis of the urea or thiazole-oxo groups under humid conditions.
- Mitigation:
- Store in amber vials under inert gas (argon) at −20°C.
- Pre-formulate with cyclodextrins to enhance aqueous stability .
- Monitoring: Use HPLC (C18 column, acetonitrile/water 60:40) to track purity over time .
Q. What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ values <10 µM suggest therapeutic potential) .
- Receptor Profiling: Screen against a panel of GPCRs via β-arrestin recruitment assays (e.g., DiscoverX PathHunter) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
